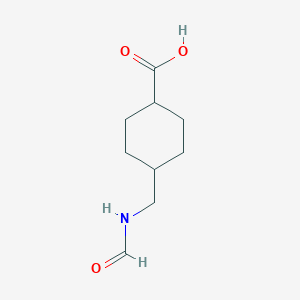
N-Formyl tranexamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl tranexamic acid: is a derivative of tranexamic acid, which is a synthetic lysine analog. Tranexamic acid is widely known for its antifibrinolytic properties, meaning it helps prevent the breakdown of fibrin clots. This compound retains some of these properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-Formyl tranexamic acid typically involves the formylation of tranexamic acid. One common method is the reaction of tranexamic acid with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl tranexamic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Formyl tranexamic acid is used as an intermediate in the synthesis of various chemical compounds. Its formyl group makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of formylation on biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its ability to inhibit fibrin breakdown makes it useful in the treatment of bleeding disorders .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .
Wirkmechanismus
N-Formyl tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin. By preventing the breakdown of fibrin, it helps maintain the stability of blood clots. This mechanism is similar to that of tranexamic acid but may involve additional pathways due to the presence of the formyl group .
Vergleich Mit ähnlichen Verbindungen
Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.
ε-Aminocaproic Acid: Another antifibrinolytic agent, less potent than tranexamic acid.
N-Formyl Aminocaproic Acid: A similar formylated compound with comparable properties
Uniqueness: N-Formyl tranexamic acid is unique due to its formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential therapeutic agent with enhanced properties compared to its parent compound .
Eigenschaften
CAS-Nummer |
1599413-49-6 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
4-(formamidomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-5-7-1-3-8(4-2-7)9(12)13/h6-8H,1-5H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
FZISGRNKIYRSHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNC=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















